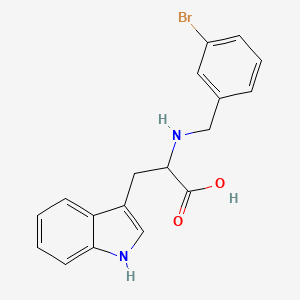

N-(3-bromobenzyl)tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17BrN2O2 |

|---|---|

Molecular Weight |

373.25 |

IUPAC Name |

2-[(3-bromophenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H17BrN2O2/c19-14-5-3-4-12(8-14)10-20-17(18(22)23)9-13-11-21-16-7-2-1-6-15(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23) |

InChI Key |

VGIPIUCDDYCTJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 3 Bromobenzyl Tryptophan

3 Reaction Optimization and Yield Enhancement Strategies

The optimization of the N-alkylation reaction is crucial for maximizing the yield and minimizing side products. Key parameters that can be varied include the nature of the base, the solvent, the reaction temperature, and the stoichiometry of the reactants.

For the N-alkylation of tryptophan derivatives, a variety of bases have been explored, including inorganic bases like sodium hydroxide (B78521) and cesium carbonate, and strong bases like sodium hydride. nih.gov The choice of solvent can also significantly influence the reaction outcome, with polar aprotic solvents like DMF and DMSO often being effective. nih.gov

The reaction temperature can be adjusted to control the reaction rate and selectivity. While some alkylations proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion. nih.gov Careful control of the stoichiometry of the alkylating agent is also important to avoid di-alkylation or other side reactions.

Table 2: General Conditions for N-Alkylation of Protected Tryptophan

| Tryptophan Derivative | Alkylating Agent | Base | Solvent | Temperature | Product |

| Boc-Trp-OH | n-Butyl bromide | NaOH | DMSO | 60 °C | N1-Boc-1-butylotryptophan ester nih.gov |

| Boc-Trp-OMe | 5-(Boc-amino)pentyl mesylate | NaH | DMF | Room Temp | N1-Boc-1-[5-(Boc-amino)pentyl]tryptophan nih.gov |

| l-Trp-OMe | Benzyl (B1604629) bromide | Lithium acetate | Acetic Acid | 60 °C | C3- and C2-benzylated products acs.orgnih.gov |

Derivatization and Analogue Synthesis

The unique structure of N-(3-bromobenzyl)tryptophan, featuring a reactive bromine atom on a phenyl ring and a versatile indole (B1671886) nucleus, allows for extensive chemical derivatization. These modifications can be systematically applied to either the bromophenyl moiety or the tryptophan core, as well as through the incorporation of the entire molecule into larger peptide structures.

Structural Modifications on the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is a key feature for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. This bromo-substituent acts as a synthetic handle, allowing for the introduction of a wide array of functional groups to create novel analogues. The introduction of bromine into a molecular structure is a recognized strategy in drug design, as it can significantly alter pharmacokinetic and pharmacodynamic properties. semanticscholar.org Changes in intermolecular and intramolecular interactions can arise from the ability of bromine to form halogen bonds, potentially enhancing drug-target interactions. semanticscholar.org

Key strategies for modifying this moiety include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This would allow for the substitution of the bromine atom with various alkyl, alkenyl, or aryl groups, significantly expanding the chemical space of the analogues.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst, a diverse library of N-arylated derivatives can be synthesized.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction provides a reliable method for coupling the aryl bromide with terminal alkynes, catalyzed by palladium and copper complexes.

Cyanation: The bromine atom can be replaced with a cyano group using reagents like copper(I) cyanide, opening up further synthetic pathways for creating carboxylic acids, amides, or tetrazoles.

In studies of related compounds, such as 1,2,3-triazole derivatives, the 3-bromobenzyl moiety has been successfully incorporated and serves as a stable structural component in more complex molecules. mdpi.com For instance, the synthesis of compounds like 1-(3-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-bromophenyl)urea demonstrates the synthetic utility and stability of the bromobenzyl group in multi-step reaction sequences. mdpi.com

Table 1: Potential Modifications on the Bromophenyl Moiety

| Reaction Type | Potential Reagents | Functional Group Introduced | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl, Alkenyl | Forms new C-C bonds, adds steric bulk or electronic diversity. |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Primary/Secondary/Aromatic Amines | Forms new C-N bonds, introduces hydrogen bond donors/acceptors. |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkyne | Introduces a rigid, linear linker for further functionalization. |

Modifications on the Tryptophan Indole Ring

The indole ring of the tryptophan moiety is another prime site for derivatization, offering opportunities to modulate the electronic and steric properties of the molecule. The indole nucleus is nucleophilic and can undergo various electrophilic substitution and metal-catalyzed reactions. nih.gov

Common modifications include:

N-Allylation of the Indole Ring: A tertiary amine-catalyzed reaction between the N1 position of the indole ring and Morita–Baylis–Hillman (MBH) carbonates can be used for late-stage peptide allylation. nih.gov This method is versatile and can be used to conjugate various functional molecules, such as fluorophores or saccharides, to the tryptophan residue. nih.gov

C2-Arylation: Palladium-mediated direct C-H bond functionalization can selectively introduce aryl groups at the C2 position of the indole ring. rsc.org This methodology is mild and has been successfully applied to both free tryptophan amino acids and tryptophan-containing peptides. rsc.org

C2-Sulfenylation: The indole ring can undergo electrophilic aromatic substitution with reagents like sulfenyl chlorides. nih.gov This allows for the installation of various sulfur-containing functional groups, such as trifluoromethylthio (-SCF₃) or difluoromethylthio (-SCF₂H), which can improve metabolic stability and membrane permeability. nih.gov

Oxidative Fragmentation: The tryptophan scaffold can undergo oxidative fragmentation to yield kynurenine (B1673888) derivatives. researchgate.net This transformation highlights a potential metabolic or synthetic pathway leading to a different class of bioactive molecules.

Research has also explored the synthesis of tryptophan analogues where the indole ring is part of a larger heterocyclic system, such as in tetrahydro-β-carbolines, which are formed via a Pictet-Spengler reaction between tryptophan methyl ester and an aldehyde, like 2-bromobenzaldehyde. nih.gov

Synthesis of Peptide Conjugates and Hybrid Structures Incorporating the Tryptophan Moiety

This compound can be incorporated into larger biomolecules, particularly peptides, to create hybrid structures with potentially novel functions. The amino acid nature of the core structure makes it fully compatible with standard peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS): Using Fmoc- or Boc-based protection strategies, this compound can be activated and coupled to a growing peptide chain on a solid support. peptide.com This allows for its precise placement within a defined peptide sequence. The side chains of other amino acids in the peptide must be appropriately protected during the synthesis. peptide.com

Peptide Conjugation: The entire this compound molecule can be conjugated to existing peptides. google.com For example, the free carboxylic acid could be activated and coupled to an N-terminal amine of a peptide, or the amine group could be acylated by a peptide's C-terminus. Late-stage modification strategies, such as the N-allylation of the indole ring, provide a chemical handle for conjugating the tryptophan-containing peptide to other molecules or for intramolecular cyclization to create constrained cyclic peptides. nih.gov

Advanced Analytical Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. For this compound, characteristic signals would include those from the aromatic protons on both the benzyl and indole rings, the benzylic methylene (B1212753) protons, and the protons of the tryptophan backbone (α-H, β-CH₂). In related structures like 1-(4-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-bromophenyl)urea, the benzylic protons (CH₂) appear as a singlet at approximately 5.65 ppm. mdpi.com Aromatic protons typically appear in the range of 7.0-8.0 ppm. mdpi.comnih.gov

¹³C NMR: Reveals the carbon framework of the molecule. The spectrum would show distinct signals for the carbonyl carbon (around 172-173 ppm), the aromatic carbons (110-140 ppm), the benzylic carbon, and the α- and β-carbons of the tryptophan portion. mdpi.comnih.gov For example, in a related triazole derivative, the benzylic carbon signal is observed at 52.62 ppm. mdpi.com

Fluorine NMR (¹⁹F NMR): If fluorine-containing derivatives are synthesized (e.g., by modifying the bromophenyl ring), ¹⁹F NMR becomes a powerful tool. It offers a wide chemical shift range and high sensitivity, allowing for the unambiguous monitoring of metabolic transformations or reaction progress without interference from other signals. nih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent compound and its derivatives. mdpi.com This is crucial for confirming the identity of a newly synthesized compound. For example, the calculated mass for the protonated molecule [M+H]⁺ of a similar compound, 1-((1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea, is 463.9722, with the found value being 463.9727, confirming its elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected parent ion to generate a characteristic pattern of daughter ions. This fragmentation pattern provides structural information, helping to locate the position of modifications on the molecule. It is a cornerstone of structural proteomics and metabolomics. nih.govrsc.org

Table 2: Key Analytical Data for Structural Elucidation of this compound Analogues

| Technique | Information Provided | Example from Related Compounds | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, number of protons, coupling | Benzylic CH₂: ~5.65 ppm (singlet); Aromatic CH: 7.3-8.8 ppm (multiplets) | mdpi.com |

| ¹³C NMR | Carbon skeleton, functional groups | Benzylic C: ~52.6 ppm; Carbonyl C: ~152-173 ppm | mdpi.comnih.gov |

| HRMS (ESI) | Exact mass, elemental formula | For C₂₂H₁₈Br₂N₅O, [M+H]⁺ found at m/z 525.9881 (calcd. 525.9878) | mdpi.com |

| LC-MS | Separation and detection of metabolites | Used to quantify tryptophan metabolites with limits of quantification from 1-200 ng/mL | rsc.org |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements

The introduction of a bromine atom to the benzyl (B1604629) ring of tryptophan derivatives can significantly influence their biological activity. ump.edu.plrevmedchir.ro The "bromination" of a molecule can enhance its therapeutic activity and favorably affect its metabolism and duration of action. ump.edu.pl This is partly due to the formation of halogen bonds, a type of non-covalent interaction between the halogen atom and a molecular target. ump.edu.pl

The position of the bromine substituent on the phenyl ring is also critical. While direct studies on N-(3-bromobenzyl)tryptophan are limited, research on related brominated compounds demonstrates the importance of positional isomerism. For instance, in a series of leucyl-3-epi-deoxynegamycin derivatives, an o-bromobenzyl ester showed high readthrough activity. nih.gov In other molecular scaffolds, such as imidazothiazole-based derivatives, compounds with a bromine substituent generally displayed better activity than their methyl-substituted counterparts. mdpi.com Specifically, the position of substitution can dramatically alter the biological effect. For example, in a study of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, para substitution with chloro groups enhanced activity, while ortho substitution with the same group decreased it drastically. aablocks.com This highlights that the electronic and steric effects of the bromine atom, dictated by its position, are key determinants of ligand-target interactions.

Table 1: Effect of Halogen Substitution on Biological Activity in Related Compounds

| Compound Series | Substituent | Position | Observed Activity |

|---|---|---|---|

| Leucyl-3-epi-deoxynegamycin | Bromo | ortho | High readthrough activity nih.gov |

| Imidazothiazole Derivatives | Bromo | Not specified | More potent than methyl-substituted mdpi.com |

| Pyrido[3,4-b]indole Derivatives | Chloro | para | Enhanced activity aablocks.com |

| Pyrido[3,4-b]indole Derivatives | Chloro | ortho | Drastically decreased activity aablocks.com |

The tryptophan indole (B1671886) moiety is a crucial pharmacophoric element, known for its involvement in the biological activities of numerous natural and synthetic compounds. researchgate.netnih.gov Indole derivatives are prevalent in biologically important molecules like serotonin (B10506) and melatonin. researchgate.net The indole ring system can participate in various non-covalent interactions, including hydrophobic interactions and hydrogen bonding, which are critical for binding to biological targets. mdpi.com

In the context of N-benzyl tryptophan derivatives, the indole moiety often serves as a membrane anchor for membrane-active amphiphiles. nih.gov Furthermore, the indole nucleus is a key feature in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are significant targets in cancer immunotherapy. acs.org The substitution pattern on the indole ring itself can also fine-tune biological activity. For example, in the development of L-type Amino Acid Transporter 1 (LAT1) inhibitors, placing a bulky substituent at the 5-position of the indole ring of tryptophan was found to be the most favorable for inhibitory potency. researchgate.net

The N-benzyl linker plays a significant role in orienting the key pharmacophoric elements for optimal interaction with the target binding site. The lipophilic character and the spatial orientation of the N-benzyl group are important for potent and selective binding. nih.gov In studies of N-acyl-L-tryptophan benzyl esters as neurokinin-1 (NK-1) receptor antagonists, the benzyl ester group was found to be a critical component for high-affinity binding. nih.govacs.org

Optimization Strategies for Enhanced Biological Potency and Selectivity

To improve the biological profile of this compound, various optimization strategies can be employed, focusing on modifying substituents and controlling the molecule's three-dimensional structure.

Modification of the aromatic rings—both the phenyl ring of the benzyl group and the indole system of tryptophan—is a common strategy for optimizing biological activity. The introduction of different substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. nih.gov

For example, in the development of CCK(1) receptor antagonists, introducing various substituents on the phenyl group of N2-benzyl derivatives led to the discovery of more potent and selective compounds. nih.gov Similarly, studies on other heterocyclic systems have shown that the nature and position of substituents are critical. For instance, in some series, electron-donating or electron-withdrawing groups can have profoundly different effects on activity. beilstein-journals.org The introduction of bulky groups can also enhance potency, as seen with the 2-cyclohexyl and (2S)-1-naphthyl derivatives in one study. nih.gov

Table 2: Examples of Substituent Modifications and Their Effects on Potency in Tryptophan Derivatives

| Parent Compound Scaffold | Modification | Resulting Effect |

|---|---|---|

| N2-benzyl-1,3-dioxoperhydropyrido[1,2-c]pyrimidine | Replacement of N2-benzyl with 2-cyclohexyl or (2S)-1-naphthyl | Increased potency and selectivity for CCK(1) receptor nih.gov |

| 3-benzylindole | Substitution of benzyl with p-methoxybenzyl or p-chlorobenzyl | Good yields in C3- to C2-alkyl migration beilstein-journals.org |

| 3-benzylindole | Substitution of benzyl with p-nitrobenzyl | No desired product formed beilstein-journals.org |

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. Conformational analysis helps in understanding the accessible spatial arrangements of the pharmacophoric groups. acs.orgnih.gov

Stereochemistry, in particular, can have a profound impact. In many biologically active tryptophan derivatives, a specific stereoisomer is significantly more active than others. For example, in a study of CCK(1) receptor antagonists, the (4aS,5R)-stereochemistry of the central bicyclic skeleton was found to be an essential requirement for potent binding. nih.gov Similarly, in the context of tadalafil (B1681874) analogues derived from tryptophan, isomers synthesized from L-tryptophan were generally more active than those from D-tryptophan. nih.gov This highlights the importance of the chiral center derived from the amino acid. The synthesis of enantiomerically pure compounds is often a key step in developing potent and selective drugs. mdpi.com

Ligand Efficiency and Theoretical Drug-Likeness Assessment

The evaluation of a compound's potential as a therapeutic agent extends beyond its primary biological activity. Key metrics such as ligand efficiency (LE) and a variety of "drug-likeness" parameters provide crucial insights into the quality of a lead compound and its likelihood of success in clinical development. While specific experimental data for this compound is not extensively available in public literature, a robust assessment can be formulated by analyzing related N-acyl-L-tryptophan benzyl esters and other tryptophan derivatives that have been investigated as inhibitors of various biological targets.

The core structure of this compound, featuring a tryptophan scaffold N-substituted with a brominated benzyl group, suggests its potential interaction with targets that recognize the tryptophan motif. Enzymes in the kynurenine (B1673888) pathway, such as Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 1 (IDO1), are prominent examples of such targets and are under investigation for cancer immunotherapy. tandfonline.comnih.govbohrium.com Likewise, receptors that bind neuropeptides containing tryptophan, like the neurokinin-1 (NK-1) receptor, are also relevant. nih.gov The principles of ligand efficiency and drug-likeness for this compound can be effectively contextualized through data from these related fields.

Ligand efficiency is a measure that relates the binding affinity of a molecule to its size (typically measured by the number of heavy, non-hydrogen atoms). It helps to identify compounds that are potent binders without being excessively large, a common issue that can lead to poor pharmacokinetic properties. A higher LE value is generally desirable, indicating a more efficient binding interaction on a per-atom basis.

Theoretical drug-likeness is often assessed using computational models, most famously Lipinski's Rule of Five, which predicts poor oral absorption or permeation based on molecular properties. These rules consider molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For a comparative analysis, consider the properties of N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138), a potent NK-1 receptor antagonist. nih.gov This compound shares the N-acyl tryptophan core with this compound. L-732,138 was found to inhibit the binding of substance P with an IC50 of 2.3 nM. nih.gov We can estimate its physicochemical properties to calculate efficiency metrics.

Similarly, a study on dual inhibitors for IDO1 and TDO2 identified several hit compounds, providing a basis for evaluating typical drug-like chemical space for tryptophan derivatives. nih.gov For instance, the hit compound TD-34, a potent dual inhibitor, showed an IC50 of 3.42 µM in a cell-based assay. nih.gov

The tables below present calculated or reported drug-likeness parameters and ligand efficiency metrics for these representative tryptophan derivatives. These serve as a benchmark for estimating the theoretical profile of this compound.

Table 1: Theoretical Drug-Likeness and Ligand Efficiency Profile of Representative Tryptophan Derivatives

This table provides a comparative look at key physicochemical properties and efficiency metrics for known tryptophan-based inhibitors and an estimation for the subject compound, this compound. The data for the reference compounds are derived from experimental findings and computational predictions in the cited literature, while the values for this compound are estimated based on its chemical structure for comparative purposes.

| Compound Name | Molecular Weight ( g/mol ) | logP (estimated) | H-Bond Donors | H-Bond Acceptors | Ligand Efficiency (LE)¹ | Lipophilic Ligand Efficiency (LLE)² |

| This compound | 415.3 | ~4.1 | 2 | 3 | Not Determined | Not Determined |

| L-732,138 | 524.4 | ~5.8 | 2 | 5 | 0.33 | 2.7 |

| TD-34 | 344.4 | ~3.5 | 2 | 4 | 0.35 | 1.9 |

¹LE is calculated as (1.37 x pIC50) / (Number of Heavy Atoms). pIC50 for L-732,138 is 8.64. pIC50 for TD-34 is 5.47. ²LLE is calculated as pIC50 - logP.

Molecular Mechanisms and Biological Interactions in Vitro and Cellular Studies

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. ub.edu This process is a critical mechanism of immune suppression, particularly in the tumor microenvironment. nih.gov Consequently, the development of IDO1 inhibitors is a major focus in cancer immunotherapy. nih.govacs.org

Although kinetic data for N-(3-bromobenzyl)tryptophan is not specified in the reviewed literature, studies on analogous compounds, such as N-benzyl substituted tryptanthrin (B1681603) derivatives, offer valuable information on this class of inhibitors.

Research into N-benzyl/aryl substituted tryptanthrin derivatives has identified compounds with potent inhibitory activity against the IDO1 enzyme. These analogs demonstrate that the N-benzyl moiety is a viable scaffold for achieving significant potency. For instance, a tryptanthrin derivative featuring an N-benzyl substitution emerged as a highly promising candidate with dual activity against both IDO1 and TDO. ekb.eg

The table below summarizes the inhibitory potency of a representative N-benzyl substituted tryptanthrin analog.

| Compound | Target | IC50 (µM) |

| N-benzyl substituted tryptanthrin (Compound 29) | IDO1 | 0.11 |

| N-benzyl substituted tryptanthrin (Compound 29) | TDO | 0.41 |

| Data sourced from a study on N-benzyl/aryl substituted tryptanthrin derivatives. ekb.eg |

IDO1 inhibitors typically function by interacting with the heme iron within the enzyme's active site. For related N-substituted compounds, such as N3-benzyl derivatives of other scaffolds, it has been demonstrated that substitutions on the imidazole (B134444) ring can be well-tolerated, allowing a hydrocarbon moiety to be positioned at the entrance of the active site. nih.gov Studies on N-benzyl/aryl substituted tryptanthrins confirm a direct interaction with the IDO1 enzyme. acs.org This suggests that this compound would likely operate through a similar mechanism, with the N-benzyl group occupying a pocket in the active site and potentially influencing the binding to the central heme iron.

The functional consequence of IDO1 inhibition is the blockage of the kynurenine pathway, leading to a reduction in kynurenine production and restoration of T-cell proliferation. In cellular assays, N-benzyl substituted tryptanthrin derivatives have been shown to effectively block this pathway. acs.org These compounds significantly augmented the proliferation of T cells in vitro, demonstrating their ability to reverse the immunosuppressive effects of tryptophan catabolism. nih.govacs.org This cellular activity underscores the therapeutic potential of this class of inhibitors in immuno-oncology.

Interactions with Tryptophan 2,3-Dioxygenase (TDO)

TDO is another heme enzyme that, like IDO1, catalyzes the initial, rate-limiting step of the kynurenine pathway. nih.govekb.eg Given its role in tryptophan degradation, particularly in the context of cancer, there is growing interest in developing dual inhibitors that target both IDO1 and TDO. ekb.eg

N-benzyl/aryl substituted tryptanthrins have been identified as potent dual inhibitors of both IDO1 and TDO. nih.govacs.org Most of the synthesized compounds in this series showed similarly high inhibitory activities against both enzymes. acs.org For example, the lead compound from this series displayed an IC50 of 0.11 µM for IDO1 and 0.41 µM for TDO, highlighting its dual-action capability. ekb.eg This finding suggests that this compound may also exhibit inhibitory activity against TDO, a characteristic that could offer a more comprehensive blockade of the kynurenine pathway compared to a solely IDO1-selective inhibitor.

Other Enzyme and Receptor Modulations

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin. nih.govnih.gov Its inhibition is a therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. nih.gov

While this compound itself has not been profiled as an HDAC6 inhibitor, structurally related compounds derived from L-tryptophan have shown significant and selective HDAC6 inhibitory activity. A novel series of tetrahydro-β-carboline-piperazinedione derivatives, synthesized from L-tryptophan, were evaluated for HDAC inhibition. nih.gov Within this series, a derivative with a meta-bromophenyl group was identified as the most potent HDAC6 inhibitor, with an IC50 value in the nanomolar range. nih.gov

The table below presents the inhibitory data for this related compound.

| Compound | Target | IC50 (nM) |

| Tetrahydro-β-carboline derivative (9c) | HDAC6 | 7 |

| Data sourced from a study on tetrahydro-β-carboline-based HDAC6 inhibitors. nih.gov |

This potent and selective activity of a closely related m-bromophenyl tryptophan derivative suggests that the this compound scaffold could be a promising starting point for designing novel HDAC6 inhibitors. nih.gov Further studies have also noted that incorporating L-tryptophan into other inhibitor scaffolds can improve HDAC6 inhibition. nih.gov

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition (for related compounds)

In Alzheimer's disease, the levels of AChE decrease while BChE levels rise, suggesting that inhibiting BChE could be a valuable therapeutic approach. e-nps.or.kr Research into tryptophan-derived alkaloids has shown that some of these compounds exhibit moderate inhibitory activity against BChE. e-nps.or.kr For instance, a study on tryptophan-derived alkaloids isolated from Hedera rhombea fruits identified compounds with moderate BChE inhibition, though they showed no significant effect on AChE. e-nps.or.kr

Systematic searches for novel L-tryptophan derivatives have led to the discovery of potent BChE inhibitors. nih.gov Some of these derivatives have shown high selectivity for BChE over AChE. researchgate.netresearchgate.net For example, certain L-tryptophan derivatives have been synthesized and found to have IC50 values in the micromolar and even nanomolar range for human BChE. researchgate.netnih.gov Enzyme kinetic studies have revealed that some of these compounds act as mixed inhibitors of BChE. researchgate.net The development of these tryptophan-based inhibitors, some of which are achiral and have better synthetic accessibility, highlights the potential of this chemical class in targeting cholinesterase enzymes. researchgate.net Furthermore, some tryptophan derivatives can be involved in the irreversible inhibition of acetylcholinesterase through energy transfer reactions. pnas.org

Table 1: Cholinesterase Inhibitory Activities of Selected Tryptophan Derivatives

| Compound Class | Target Enzyme | Activity | Reference |

| Tryptophan-derived alkaloids | BChE | Moderate inhibition (IC50 values of 78.4 and 86.9 µM for compounds 4 and 3 respectively) | e-nps.or.kr |

| Novel L-Tryptophan derivatives | hBuChE | Potent inhibition (IC50 values of 0.13, 0.29, and 0.52 µM for compounds 4d-13, 4d-9, and 4d-12 respectively) | nih.gov |

| L-tryptophan derivatives | hBuChE | Potent inhibition (IC50 values of 0.44 and 0.58 µM for compounds 3b-1 and 3a-18 respectively) with >30-fold selectivity over hAChE | researchgate.net |

Cholecystokinin (B1591339) Receptor Antagonism (for related tryptophan derivatives)

Derivatives of the amino acid tryptophan have been identified as a class of cholecystokinin (CCK) receptor antagonists. epo.orgwikipedia.org CCK is a peptide hormone and neurotransmitter that plays a role in various physiological processes, including gastrointestinal function and neurological activity. epo.org The antagonism of CCK receptors has been explored for its therapeutic potential in a range of disorders. epo.orgwikipedia.org

One of the early tryptophan-derived CCK antagonists is Benzotript, or N-(p-chlorobenzoyl)-L-tryptophan, which acts as a competitive and non-selective antagonist for CCK receptors. wikipedia.orgnih.gov Building on this foundation, further research has focused on developing more potent and selective CCK antagonists from tryptophan derivatives. wikipedia.orgnih.govnih.gov

Structure-activity relationship studies have demonstrated that both the N-acyl group and the amino acid residue are important for the antagonist's affinity to the CCK receptor. nih.gov For tryptophan derivatives, a more hydrophobic N-acyl group generally leads to a greater affinity for the CCK receptor. nih.gov These antagonists have been shown to inhibit CCK-stimulated amylase secretion and calcium outflux in pancreatic acini in a specific, competitive, and reversible manner. nih.gov

Efforts to create hybrid antagonists have combined structural features of different classes of CCK antagonists, leading to novel tryptophan-based compounds with high affinity and selectivity for the CCK-A receptor subtype. nih.gov For example, certain (R)-tryptophan-based hybrid antagonists have been synthesized that exhibit binding affinities in the nanomolar range for the pancreatic CCK-A receptor and show over 500-fold selectivity for the CCK-A receptor over the CCK-B receptor. nih.gov Other research has led to the development of "peptoid" CCK-B receptor antagonists derived from α-methyl-(R)-tryptophan with improved pharmacokinetic profiles. epa.gov

Table 2: Relative Potencies of Tryptophan Derivatives as CCK Receptor Antagonists

| Compound | Relative Potency | Reference |

| Carbobenzoxy-L-tryptophan | > Benzotript | nih.gov |

| Benzotript | > Benzoyl-L-tryptophan | nih.gov |

| Benzoyl-L-tryptophan | = Butyloxycarbonyl-L-tryptophan | nih.gov |

| Butyloxycarbonyl-L-tryptophan | > Acetyl-L-tryptophan | nih.gov |

| Acetyl-L-tryptophan | > L-tryptophan | nih.gov |

Influence on Cellular Pathways

Immune Cell Modulation in Cell-Based Assays (e.g., T-cell proliferation, NK-cell function)

The modulation of immune responses by tryptophan derivatives is often linked to their interaction with the kynurenine pathway, a major route of tryptophan metabolism. rsc.orgfrontiersin.org The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key regulator in this pathway and is known for its immunomodulatory effects. rsc.orgnih.gov By catabolizing tryptophan, IDO1 plays a significant role in immune suppression and helps tumor cells evade immune surveillance. rsc.org

Inhibitors of IDO1, which often include tryptophan derivatives, can influence the function of various immune cells. rsc.orgacs.org The depletion of tryptophan and the production of its metabolites, such as kynurenine, can inhibit the proliferation and function of T-cells and Natural Killer (NK) cells. frontiersin.org Specifically, IDO1-mediated tryptophan degradation can prevent the maturation of T lymphocytes and the resulting metabolites can be toxic to both T-cells and NK cells. frontiersin.org

Studies using IDO inhibitors, such as 1-methyl-DL-tryptophan (1-MT), have shown that blocking the IDO pathway can affect lymphocyte metabolism and function. nih.gov For instance, inhibition of IDO was found to decrease the production of the immunosuppressive cytokine IL-10 by stimulated lymphocytes. nih.gov This suggests that by interfering with tryptophan metabolism, these compounds can modulate the differentiation and function of immune cells. nih.gov

Effects on Kynurenine Pathway Metabolite Production

Tryptophan derivatives can significantly impact the production of metabolites in the kynurenine pathway, primarily through the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO1) or the related enzyme tryptophan 2,3-dioxygenase (TDO). rsc.orgacs.org These enzymes catalyze the first and rate-limiting step in the conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. frontiersin.org

Many IDO1 inhibitors are derivatives of tryptophan itself. rsc.orgacs.org By blocking IDO1, these compounds prevent the breakdown of tryptophan and the subsequent formation of kynurenine and other downstream metabolites. frontiersin.orgacs.org This action is the basis for their investigation as therapeutic agents, particularly in oncology, as the accumulation of kynurenine in the tumor microenvironment contributes to immune tolerance. rsc.orgfrontiersin.org

Research has led to the development of numerous IDO1 inhibitors based on a tryptophan scaffold, although achieving submicromolar activities has been a challenge. acs.org In cellular assays, potent IDO1 inhibitors have been shown to suppress the generation of kynurenine. acs.org The modulation of the kynurenine pathway through IDO or TDO inhibition is an active area of research for the development of novel immunomodulatory and anti-cancer drugs. acs.org

Protein Binding and Molecular Recognition

Specific data on the protein binding and molecular recognition of this compound is not extensively detailed in publicly available literature. However, the broader principles of how tryptophan derivatives interact with protein targets can be inferred from studies on related compounds.

For instance, in the context of cholecystokinin (CCK) receptor antagonism, the binding of tryptophan derivatives is influenced by the nature of the N-acyl group and the amino acid residue. nih.gov The hydrophobicity of the N-acyl moiety plays a significant role in the affinity of the derivative for the CCK receptor. nih.gov

In the case of cholinesterase inhibition, molecular modeling studies have been used to understand the binding patterns of tryptophan derivatives to the active sites of AChE and BChE. researchgate.net These studies suggest that inhibitors can interact with residues in the peripheral anionic site and the catalytic anionic site of the enzyme. researchgate.net

Preclinical Biological Activity and Therapeutic Potential Non Human Models

Antiproliferative and Antitumor Activities (In Vitro Cell Lines)

N-(3-bromobenzyl)tryptophan has demonstrated notable antiproliferative and antitumor activities in various in vitro studies. These studies have explored its efficacy against a range of cancer cell lines, its impact on cell growth and viability, and its potential to work in conjunction with existing anticancer agents.

The compound has been tested against a panel of human cancer cell lines, revealing a broad spectrum of activity. Research has shown its effectiveness in inhibiting the growth of cervical cancer (HeLa), colon cancer (HCT-116, SW480), lung cancer (A549), and breast cancer (T-47D) cells. imrpress.comnih.govscience.govmdpi-res.com For instance, in studies involving HeLa and A549 cell lines, this compound and its derivatives have shown significant antiproliferative activity. science.gov The T-47D breast cancer cell line, known to overexpress the amino acid transporter SLC6A14, has also been identified as being sensitive to tryptophan derivatives, suggesting a potential mechanism of action. imrpress.com

Table 1: Efficacy of this compound and Related Compounds in Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| HeLa | Cervical Cancer | Antiproliferative activity science.gov |

| HCT-116 | Colon Cancer | Inhibition of cell proliferation mdpi-res.com |

| SW480 | Colon Cancer | Inhibition of cell proliferation mdpi-res.com |

| A549 | Lung Cancer | Antiproliferative activity science.gov |

| T-47D | Breast Cancer | Growth inhibition imrpress.comnih.gov |

| MCF-7 | Breast Cancer | Antiproliferative activity acs.org |

| MDA-MB-231 | Breast Cancer | Antiproliferative activity acs.org |

This compound exerts its anticancer effects by modulating key cellular processes, leading to a reduction in cell growth and viability. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. acs.org This is a crucial mechanism for eliminating cancerous cells without causing inflammation. Furthermore, some derivatives have been observed to arrest the cell cycle, preventing cancer cells from progressing through the stages of division and proliferation. acs.org The antiproliferative activity is often dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth. mdpi.com

An important area of cancer research is the development of combination therapies that can enhance the efficacy of existing treatments. The antiproliferative activity of recombinant human gamma-interferon (rHuIFN-gamma) can be modulated by the concentration of tryptophan in the culture media. nih.gov This suggests that depleting tryptophan, a potential effect of this compound activity, could enhance the anticancer effects of immunotherapies like IFN-gamma. nih.gov Further research is needed to explore the full potential of this compound in combination with other established anticancer agents.

Antimicrobial Potential (In Vitro Studies)

In addition to its anticancer properties, this compound and related indole (B1671886) derivatives have been investigated for their antimicrobial activity. mdpi.comnrfhh.com Tryptophan-containing peptides and derivatives have shown promise in combating various pathogens. nih.govfrontiersin.org

Tryptophan and its derivatives are known to play a role in defending against microbial invaders. nih.gov Studies have shown that tryptophan-rich peptides can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comopenrepository.com For example, certain synthetic peptides containing tryptophan have demonstrated inhibitory activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. openrepository.com The presence of tryptophan residues is often critical for the antimicrobial function of these molecules. frontiersin.org While direct studies on the antimicrobial spectrum of this compound are not extensively detailed in the provided context, the known antimicrobial properties of the broader class of tryptophan derivatives suggest its potential in this area. mdpi.comwjbphs.com

Table 2: Antimicrobial Potential of Tryptophan Derivatives

| Pathogen Type | Example Strains | Observed Effect of Tryptophan Derivatives |

|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus | Inhibitory activity openrepository.com |

| Gram-negative bacteria | Pseudomonas aeruginosa | Inhibitory activity openrepository.com |

| Fungi | Candida albicans | Inhibitory activity openrepository.com |

Other Investigated Biological Activities in In Vitro/Animal Models

Beyond its antiproliferative and antimicrobial effects, the core structure of this compound, which is based on the amino acid tryptophan, is involved in numerous physiological processes. Tryptophan is a precursor to key molecules like serotonin (B10506) and kynurenine (B1673888), which modulate neurological and immune functions. frontiersin.orgnih.gov

In animal models, the modulation of tryptophan metabolism has been linked to changes in anxiety-related behavior and neurogenesis. nih.gov Specifically, the enzyme indoleamine 2,3-dioxygenase (IDO1), which catabolizes tryptophan, is a target in cancer immunotherapy. frontiersin.org Small molecule inhibitors of IDO1 can restore T-cell proliferation that is suppressed by tryptophan depletion in the tumor microenvironment. frontiersin.org This highlights the immunomodulatory potential of compounds that interact with the tryptophan metabolic pathway. While these activities are associated with the broader tryptophan metabolism, they provide a basis for future investigations into the specific effects of this compound in these areas.

Antioxidant Activity

The antioxidant potential of tryptophan and its derivatives is a subject of significant scientific interest. Tryptophan itself and its metabolites have been shown to act as effective antioxidants by scavenging free radicals, including reactive oxygen and nitrogen species. This inherent capability of the indole scaffold is believed to protect cells from oxidative stress and damage. Studies on various tryptophan derivatives have demonstrated that substitutions on the indole nucleus can modulate this antioxidant activity. For instance, N-alkylated tryptophan derivatives have shown high activity in scavenging certain reactive nitrogen species. While the broader class of indole derivatives is recognized for these properties, specific and detailed research quantifying the direct antioxidant activity of this compound is not extensively detailed in publicly available literature.

Potential for Reversal of Multidrug Resistance (In Vitro/In Vivo animal studies)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by efflux pumps like P-glycoprotein (P-gp). A therapeutic strategy involves using MDR-reversing compounds to restore the efficacy of chemotherapeutic drugs. Research has been conducted on various compounds for their ability to modulate P-gp activity. For example, certain peptide derivatives containing D-Tryptophan have been found to inhibit MDR in cancer cells and work synergistically with chemotherapeutic agents like epirubicin (B1671505) in vitro. However, specific studies detailing the in vitro and in vivo potential of this compound to reverse multidrug resistance are not prominently available.

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models)

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research to evaluate the in vivo efficacy of new compounds. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Tumor Growth Inhibition in Mouse Xenograft Models

Pharmacodynamic Marker Assessment in Animal Studies

Pharmacodynamic (PD) studies are crucial for understanding a drug's mechanism of action in a biological system. In cancer research, this often involves assessing biomarkers to confirm that the drug is engaging its intended target and eliciting the desired biological response within the tumor. For example, in studies of IDO1 inhibitors, a key pharmacodynamic marker is the reduction of kynurenine levels, a downstream metabolite of tryptophan. Assessment can also include monitoring changes in immune cell populations, such as the suppression of regulatory T cells (Tregs) and the upregulation of markers for T-cell activation like IFN-γ and granzyme B within the tumor microenvironment. This confirms the drug's immune-modulating effects. Specific pharmacodynamic marker data from animal studies involving this compound is not specified in the available research.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. While specific docking studies for N-(3-bromobenzyl)tryptophan are not extensively detailed in the available literature, analysis of related compounds containing the bromobenzyl moiety provides significant insights into its potential binding behaviors.

The bromobenzyl group is a key structural feature in several inhibitors designed for various enzymatic targets. Docking studies on these related molecules help to profile the potential interactions of this compound.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. researchgate.net Its role in immune escape makes it an attractive target for cancer therapy. researchgate.net Several studies have explored inhibitors containing a bromobenzyl group. For instance, in a series of 1,2,3-triazole erlotinib (B232) derivatives, a compound featuring an o-bromobenzyl group was docked into the IDO1 active site (PDB: 4PK5). The docking pose revealed that the o-bromobenzyl group was positioned in the hydrophobic pocket A of the enzyme. nih.govscience.gov The triazole ring in this derivative formed a π-π stacking interaction with Phe163, and the nitrogen of the triazole was bound to the heme iron. nih.govscience.gov Similarly, studies on 1-(2-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-methoxyphenyl)urea (a compound with a 3-bromobenzyl group) also confirmed its potential as an IDO1 inhibitor through molecular docking. nrfhh.com

Monoamine Oxidase-B (MAO-B): MAO-B is a key enzyme in the regulation of amine levels and a target for anti-Alzheimer's disease drugs. nih.gov In docking studies of novel pyrrole-based Schiff bases, a related p-bromophenyl moiety was observed to interact with the catalytic region of MAO-B. nih.gov Key active site residues such as Ile199, Tyr326, Tyr398, and Tyr435 were identified as interacting with the ligand, contributing to the stability of the enzyme-ligand complex. nih.gov

Acetylcholinesterase (AChE): For AChE, another target in Alzheimer's therapy, the indole (B1671886) and p-bromophenyl motifs of a pyrrole-based compound were shown to interact with the enzyme's catalytic region in docking simulations. nih.gov

There is currently no specific information available from the searched results regarding the ligand-protein interaction profiling of this compound with Histone Deacetylase 6 (HDAC6).

Predicting the binding affinity and mode is a primary goal of molecular docking. This information helps in prioritizing compounds for synthesis and biological evaluation. The binding affinity is often expressed as a docking score or, more formally, as an inhibitory constant (IC₅₀) or dissociation constant (K_D) from experimental validation.

For IDO1, derivatives containing a bromobenzyl group have shown promising affinities. A 1,2,3-triazole derivative with an o-bromobenzyl group exhibited a potent IDO1 inhibitory activity with an IC₅₀ value of 0.32 ± 0.07 μM. nih.gov Its docking score was calculated to be -8.94, indicating strong predicted binding energy. nih.gov Another compound, 1-(2-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-methoxyphenyl)urea, also showed a potent inhibitory effect on IDO1, with an IC₅₀ value of 1.73 ± 0.97 μM. nrfhh.com

In a different context, N-(3-bromobenzyl) noscapine (B1679977), a derivative of the tubulin-binding agent noscapine, was found to bind to tubulin with a high affinity (K_D = 38 ± 4.0 µM), which was approximately four times stronger than the parent compound. researchtrends.net These examples underscore the significant contribution of the bromobenzyl moiety to the binding affinity of ligands to their respective protein targets.

| Target Protein | Compound Type | Key Interactions & Binding Mode | Predicted/Measured Affinity |

| IDO1 | 1,2,3-Triazole derivative with o-bromobenzyl group | o-bromobenzyl group in pocket A; π-π stacking with Phe163; Triazole nitrogen binds heme iron. nih.govscience.gov | IC₅₀: 0.32 ± 0.07 μM; Docking Score: -8.94 nih.gov |

| IDO1 | N,N-diphenylurea derivative with 3-bromobenzyl group | Binds effectively to IDO1 active site. nrfhh.com | IC₅₀: 1.73 ± 0.97 μM nrfhh.com |

| MAO-B | Pyrrole-based Schiff base with p-bromophenyl moiety | Interacts with catalytic residues Ile199, Tyr326, Tyr398, Tyr435. nih.gov | Not specified |

| Tubulin | N-(3-bromobenzyl) noscapine | Binds to tubulin. researchtrends.net | K_D: 38 ± 4.0 µM researchtrends.net |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the atomic-level movements and conformational changes of molecules over time. Such simulations are invaluable for assessing the conformational stability of a ligand like this compound and for understanding the dynamics and stability of its complex with a target protein.

While no specific MD simulation studies have been reported for this compound, the principles can be understood from studies on related molecules. MD simulations of tryptophan and its derivatives in aqueous solution have been used to study their hydration, reorientation times, and internal dynamics. nih.gov For ligand-protein complexes, MD simulations can assess the stability of the binding pose predicted by docking. nih.gov By running simulations for nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.gov These simulations can also reveal the role of specific interactions, such as hydrogen bonds or hydrophobic contacts, in maintaining the stability of the complex over time. For a potential inhibitor like this compound, an MD simulation would be a critical step to validate docking results and to gain a deeper understanding of the binding thermodynamics and kinetics.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

To develop a QSAR model, the chemical structures of a series of compounds are represented by numerical values called molecular descriptors, which quantify various physicochemical properties. These descriptors are then correlated with their measured biological activities (e.g., IC₅₀ values) using statistical methods to build a predictive model.

No specific QSAR models for this compound have been described in the literature found. However, the principles of structure-activity relationships (SAR), a precursor to QSAR, have been explored for related compounds. For instance, in the development of IDO1 inhibitors, a 3D-QSAR analysis based on electrostatic and steric interactions was performed for a series of 4,5-disubstituted imidazoles. researchgate.net For L-tryptophan derivative Schiff bases, SAR analysis indicated that the position of functional groups significantly influences cytotoxic activity. researchtrends.net A formal QSAR study on this compound and its analogues would require synthesizing and testing a library of related compounds to generate the necessary data for building a robust predictive model. Such a model could then accelerate the discovery of new derivatives with enhanced potency.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a molecule. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing the risk of late-stage failures.

Specific ADME predictions for this compound are not available in the retrieved search results. However, ADME properties have been predicted for related bromobenzyl-containing molecules. For a series of erlotinib derivatives designed as IDO1 inhibitors, ADME properties were predicted using the QikProp program. nih.govscience.gov The analysis for the most potent compound, which featured an o-bromobenzyl group, revealed it was the most drug-like among the series. nih.gov Similarly, for a pyrrole-based dual MAO/AChE inhibitor, in silico ADME analysis was performed, calculating properties such as the blood-brain barrier (BBB) partition coefficient and predicted oral absorption. nih.gov

A typical in silico ADME analysis for this compound would involve predicting parameters such as:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

Metabolism: Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Physicochemical Properties: Lipophilicity (logP), aqueous solubility (logS), and compliance with drug-likeness rules like Lipinski's Rule of Five.

These predictions would provide a comprehensive profile of the molecule's potential behavior in the body, guiding further optimization efforts.

Plasma Protein Binding Predictions

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), dictates its free concentration in the bloodstream. researchgate.net Only the unbound fraction of a drug is pharmacologically active and available to interact with its target. biorxiv.org In silico models predict the fraction of a compound that will be unbound in plasma (fu) based on its physicochemical properties. researchgate.net

Key descriptors for predicting plasma protein binding (PPB) include lipophilicity (LogP), charge, and specific structural motifs. biorxiv.org Compounds with high lipophilicity and acidic functional groups tend to exhibit high plasma protein binding. rsc.org The this compound molecule possesses a carboxylic acid group and a highly lipophilic 3-bromobenzyl moiety. These features suggest that the compound is likely to be highly bound to plasma proteins. nih.gov

Table 3: Predicted Plasma Protein Binding Characteristics

| Parameter | Prediction | Rationale |

|---|---|---|

| Plasma Protein Binding (PPB) | High (>90%) | The presence of a lipophilic bromobenzyl group and a carboxylic acid moiety favors strong binding to albumin. rsc.org |

| Unbound Fraction (fu) | Low (<0.1) | A high degree of binding means only a small fraction of the compound would be free to exert a biological effect. biorxiv.org |

| Primary Binding Protein | Human Serum Albumin (HSA) | HSA is the main plasma protein responsible for binding acidic and lipophilic drugs. |

Note: The predictions in this table are derived from general structure-property relationships for plasma protein binding.

Virtual Screening and Computational Lead Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. mdpi.comnih.gov This process is a cornerstone of modern lead identification, allowing researchers to prioritize which molecules to synthesize and test. uni-marburg.de

A compound like this compound could be identified through a virtual screening campaign targeting a specific disease-related protein. The process typically involves:

Target Selection and Preparation: A 3D structure of the target protein is obtained, often from X-ray crystallography or homology modeling. acs.org

Compound Library: A digital library containing thousands or millions of molecules, including this compound, is prepared.

Molecular Docking: A docking program computationally places each molecule from the library into the binding site of the target protein and calculates a "docking score," which estimates the binding affinity. nih.gov

Hit Selection and Refinement: Compounds with the best docking scores are selected as "hits." nih.gov These hits may then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, to evaluate the stability of the predicted protein-ligand complex. researchgate.net

For instance, tryptophan derivatives are of interest as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. researchgate.netbohrium.com A virtual screen against IDO could identify this compound as a potential inhibitor if its structure complements the enzyme's active site. The bromobenzyl group could form favorable hydrophobic or halogen-bond interactions within the binding pocket, leading to a high-ranking docking score and marking it as a lead compound for further investigation.

Future Perspectives and Research Directions

Exploration of Novel Analogues with Optimized Biological Profiles

The development of novel analogues of N-(3-bromobenzyl)tryptophan is a critical next step to enhance its therapeutic index. The goal is to design molecules with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new compounds.

For instance, modifications to the tryptophan core, the benzyl (B1604629) group, and the position of the bromine atom can significantly impact inhibitory activity against IDO1. Research into related structures, such as 1,2,3-triazole derivatives, has shown that specific substitutions can lead to inhibitors with low nanomolar efficacy. nih.govmdpi.com For example, the synthesis of a series of 5- and 6-substituted tryptophan analogues has provided a library of compounds for further investigation. worktribe.com The crystal structure of related inhibitors in complex with IDO1 reveals key interactions, such as those with the heme group and specific amino acid residues like Ser167, which can be exploited in the design of more potent analogues. nih.gov

The table below summarizes the inhibitory concentrations of various IDO1 inhibitors, highlighting the potential for optimization.

| Compound/Analogue | Target | IC50 (in vitro) | Cell-Based Potency | Reference |

| This compound | IDO1 | Not specified | Not specified | |

| Epacadostat | IDO1 | 12 nM (human) | 12 nM | aacrjournals.orgnih.gov |

| 1-methyl-D,L-tryptophan (1MT) | IDO1 | 34 µM | Weak | aacrjournals.orgnih.gov |

| Amg-1 | IDO1 | 3.0 µM | Not specified | mdpi.com |

| MMG-0358 (1,2,3-triazole) | IDO1 | Not specified | Not specified | nih.gov |

| Compound 19 (N-3-bromophenyl derivative) | IDO1 | 0.44 µM | 1.1 µM | nih.gov |

Future work will likely involve computational modeling to predict the binding affinities of new designs, followed by synthesis and rigorous biological evaluation. The aim is to identify candidates with superior "drug-like" properties for further preclinical development.

Multi-Targeting Approaches and Combination Strategies (pre-clinical)

The therapeutic efficacy of IDO1 inhibitors like this compound can be significantly enhanced when used in combination with other anti-cancer agents. aacrjournals.orgnih.gov Preclinical studies have provided a strong rationale for these combination strategies, demonstrating synergistic effects that lead to better tumor control.

Combination with Chemotherapy: Preclinical models have shown that inhibiting IDO1 can empower the efficacy of various cytotoxic chemotherapies, including DNA-damaging drugs and taxanes. aacrjournals.orgnih.gov For example, in a mouse model of breast cancer, the combination of the IDO1 pathway inhibitor indoximod with paclitaxel (B517696) resulted in tumor regression, an effect not seen with either agent alone. clinicaltrials.gov This synergy is often dependent on a functional T-cell mediated immune response. aacrjournals.orgnih.gov

Combination with Immunotherapy: A particularly promising area is the combination of IDO1 inhibitors with immune checkpoint inhibitors, such as those targeting PD-1, PD-L1, and CTLA-4. nih.govfrontiersin.org IDO1 expression is a known resistance mechanism to checkpoint blockade. frontiersin.org By inhibiting IDO1, it is possible to reprogram the tumor microenvironment from an immunosuppressive ('cold') state to an immune-active ('hot') state, thereby making tumors more susceptible to checkpoint inhibitors. nih.gov Preclinical evidence supports the idea that this combination can lead to more profound and durable anti-tumor responses. nih.gov

Dual Inhibition of IDO1 and TDO: Some tumors may utilize tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan, as a compensatory mechanism when IDO1 is inhibited. frontiersin.org This has led to the development of dual IDO1/TDO inhibitors to more completely shut down tryptophan catabolism and prevent this escape route. nih.gov

Future pre-clinical research will continue to explore optimal combination regimens, including sequencing and timing of administration, to maximize synergistic effects and overcome therapeutic resistance.

Application as Chemical Probes for Cellular and Molecular Biological Systems

Beyond its therapeutic potential, this compound and its analogues serve as valuable chemical probes to dissect the complex roles of IDO1 and tryptophan metabolism in various biological contexts. rsc.org These small molecules allow for the acute and reversible inhibition of IDO1, enabling researchers to study the downstream consequences on cellular signaling, gene expression, and immune cell function. rsc.org

For example, these compounds can be used to:

Elucidate the catalytic mechanism of IDO1: By designing analogues that potentially intercept catalytic intermediates, researchers can gain a deeper understanding of how the enzyme functions. rsc.org

Investigate the role of IDO1 in immune tolerance: The use of IDO1 inhibitors has been pivotal in demonstrating the enzyme's role in maternal-fetal tolerance and in creating an immunosuppressive tumor microenvironment. researchgate.net

Probe the non-enzymatic functions of IDO1: Some studies suggest that IDO1 may have signaling roles independent of its catalytic activity. Specific inhibitors can help to differentiate between these functions.

Study the crosstalk between tryptophan metabolism and other pathways: As chemical probes, these compounds can help to uncover the links between tryptophan catabolism and other metabolic and signaling pathways, such as the mTORC1 pathway. nih.gov

The development of increasingly specific and potent probes will continue to be a priority, allowing for more precise investigations into the multifaceted biology of IDO1. rsc.org

Advanced Synthetic Methodologies for Sustainable Production (e.g., Green Chemistry)

The production of this compound and its derivatives currently relies on chemical synthesis. researchgate.net While effective, these methods often involve petroleum-derived starting materials, toxic reagents, and multiple complex steps. researchgate.net There is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry. researchgate.netnih.gov

Future research in this area will likely focus on:

Biocatalysis: Utilizing enzymes or whole microorganisms to perform key synthetic steps. For example, engineered aminotransferases and tryptophan synthases are being explored for the one-pot synthesis of D-tryptophan derivatives from simple indoles. acs.org This approach offers high enantioselectivity and avoids harsh chemical reagents.

Fermentation-based production: Developing microbial strains, such as Escherichia coli or Corynebacterium glutamicum, that are engineered to produce tryptophan derivatives directly from renewable feedstocks like glucose. nih.govfrontiersin.org This has the potential to create a more robust and sustainable supply chain. frontiersin.org

Chemoenzymatic synthesis: Combining chemical and enzymatic steps to create more efficient and sustainable processes. For instance, a facile chemical synthesis can be coupled with an enzymatic resolution step to produce enantiopure tryptophan analogues. worktribe.com

The table below outlines some of the key differences between traditional chemical synthesis and emerging green methodologies.

| Feature | Traditional Chemical Synthesis | Green Synthetic Methodologies |

| Starting Materials | Often petroleum-derived (e.g., benzene) researchgate.net | Renewable feedstocks (e.g., glucose) frontiersin.org |

| Catalysts | Often heavy metals or harsh acids/bases | Enzymes (biocatalysts) acs.org |

| Solvents | Often organic and volatile | Often aqueous or biodegradable |

| Reaction Conditions | Often high temperature and pressure | Typically mild (ambient temperature/pressure) |

| Byproducts | Can be toxic and polluting researchgate.net | Often biodegradable and less harmful |

The adoption of these advanced synthetic methodologies will not only reduce the environmental impact of producing these valuable compounds but may also lead to more cost-effective and efficient manufacturing processes.

Integration of Multi-Omics Data for Deeper Mechanistic Elucidation (in vitro/animal)

To gain a comprehensive understanding of the biological effects of this compound and other IDO1 inhibitors, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a systems-level view of the drug's mechanism of action and its impact on the tumor microenvironment. nih.govfrontiersin.org

Key applications of multi-omics in this context include:

Identifying biomarkers of response: By analyzing the molecular profiles of tumors or patients before and after treatment, it may be possible to identify biomarkers that predict who will respond to IDO1 inhibition. frontiersin.org For example, multi-omics analysis has been used to identify immune subtypes of pancreatic cancer and to develop prognostic signatures in lung adenocarcinoma. frontiersin.orgmdpi.com

Uncovering resistance mechanisms: If tumors become resistant to treatment, multi-omics can help to identify the underlying molecular changes, such as the upregulation of compensatory pathways. nih.gov

Elucidating downstream effects: Metabolomic studies can reveal the broader metabolic consequences of IDO1 inhibition beyond just tryptophan and kynurenine (B1673888) levels. amegroups.cn For instance, a non-targeted metabolomics analysis in a lung adenocarcinoma model treated with an IDO inhibitor identified changes in metabolites like 1-methylhistidine and anthranilic acid. amegroups.cn Proteomic studies can identify changes in protein expression that result from treatment, providing insights into the cellular response. nih.govrsc.org

Mapping pathway interactions: Integrating different omics datasets can reveal how inhibiting the IDO1 pathway impacts other critical cellular pathways, such as those involved in cell cycle control, apoptosis, and immune signaling. frontiersin.orgnih.gov

The integration of these large datasets requires sophisticated bioinformatics tools and will be essential for moving beyond a simple understanding of single-target inhibition to a more holistic view of the drug's effects, ultimately guiding the development of more effective therapeutic strategies. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-(3-bromobenzyl)tryptophan?

- Answer : The synthesis of brominated tryptophan derivatives typically involves alkylation or substitution reactions. For This compound, a plausible route is the coupling of 3-bromobenzyl bromide with tryptophan’s amino group under basic conditions (e.g., using NaHCO₃ or DIPEA). Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize side reactions. Characterization via H NMR (as seen in analogous compounds like N-(3-bromobenzyl)pyrrolidine-1-carboxamide ) and mass spectrometry ensures structural fidelity. Refer to brominated reagent protocols (e.g., bromomethyltriphenylphosphonium bromide ) for handling halogenated intermediates.

Q. How can researchers validate the purity and structural integrity of This compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (280 nm for tryptophan’s indole ring) is standard. For spectroscopic validation, H NMR in deuterated solvents (e.g., DMSO-d₆) resolves benzyl protons (δ 4.4–4.6 ppm) and aromatic signals (δ 7.1–7.5 ppm) . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Compare retention times and spectral data with unmodified tryptophan to detect impurities .

Q. What metabolic pathways or enzyme systems might interact with This compound?

- Answer : Tryptophan derivatives often interact with indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism linked to immune regulation . In vitro assays using IDO-expressing cell lines or recombinant enzyme systems can quantify competitive inhibition via kynurenine production (measured spectrophotometrically at 480 nm). Dose-response studies (0.1–100 µM) and IC₅₀ calculations are recommended .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study This compound’s bioactivity?

- Answer : Use a factorial design to evaluate variables like concentration, exposure time, and cell type. For in vivo studies, employ randomized block designs to control for metabolic variability . For enzyme kinetics, pre-incubate IDO with the compound (10–30 min) before adding substrate (L-tryptophan) to assess time-dependent inhibition. Statistical tools like ANOVA and Tukey’s post hoc test are critical for analyzing dose-dependent effects .

Q. What strategies resolve contradictions in data on halogenated tryptophan derivatives’ biological effects?

- Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target interactions. Conduct parallel assays comparing This compound with non-halogenated analogs. Use isotopic labeling (e.g., H or C) to track cellular uptake and catabolism . Validate findings across multiple models (e.g., primary cells vs. immortalized lines) .

Q. How can semi-rational enzyme engineering enhance This compound’s applicability in synthetic biology?

- Answer : Computational tools (e.g., Rosetta, FoldX) predict mutations in enzymes like tryptophan 2-monooxygenase (TMO) to improve substrate specificity or thermostability . Site-saturation mutagenesis at key residues (e.g., near the FAD-binding domain) followed by high-throughput screening (96-well plates) identifies variants with enhanced activity toward brominated substrates .

Q. What advanced techniques quantify This compound in complex biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high specificity. Use deuterated internal standards (e.g., -tryptophan) to correct for matrix effects . For tissue distribution studies, MALDI imaging mass spectrometry localizes the compound spatially .

Methodological Considerations

Q. How should researchers address solubility challenges in This compound assays?

- Answer : Test co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For in vitro work, prepare stock solutions in 0.1 M NaOH (pH 12) and dilute into buffered media (pH 7.4) to prevent precipitation . Dynamic light scattering (DLS) monitors aggregation in real time.

Q. What statistical frameworks are suitable for analyzing dose-response relationships?

- Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals (95%) and use bootstrapping for non-normal distributions . For multi-omics integration, apply principal component analysis (PCA) to correlate compound exposure with transcriptomic/proteomic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.